Cas no 5220-36-0 (4-fluoro-2-(4-fluorobenzoyl)aniline)

4-fluoro-2-(4-fluorobenzoyl)aniline 化学的及び物理的性質
名前と識別子
-
- (2-amino-5-fluorophenyl)(4-fluorophenyl)methanone
- 4-fluoro-2-(4-fluorobenzoyl)aniline
- BSNFHXNLZZNMGF-UHFFFAOYSA-N
- 2-amino-4',5-difluorobenzophenone
-
- MDL: MFCD20568215
- インチ: 1S/C13H9F2NO/c14-9-3-1-8(2-4-9)13(17)11-7-10(15)5-6-12(11)16/h1-7H,16H2
- InChIKey: BSNFHXNLZZNMGF-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=C(C=1)C(C1C=CC(=CC=1)F)=O)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 277
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 43.1
4-fluoro-2-(4-fluorobenzoyl)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2147-0937-5g |
4-fluoro-2-(4-fluorobenzoyl)aniline |
5220-36-0 | 95%+ | 5g |
$1398.0 | 2023-09-05 | |
Life Chemicals | F2147-0937-0.5g |
4-fluoro-2-(4-fluorobenzoyl)aniline |
5220-36-0 | 95%+ | 0.5g |
$442.0 | 2023-09-05 | |
Enamine | EN300-235517-0.1g |
4-fluoro-2-(4-fluorobenzoyl)aniline |
5220-36-0 | 95% | 0.1g |
$364.0 | 2024-06-19 | |
Enamine | EN300-235517-0.25g |
4-fluoro-2-(4-fluorobenzoyl)aniline |
5220-36-0 | 95% | 0.25g |
$381.0 | 2024-06-19 | |
TRC | A192116-1g |
(2-amino-5-fluorophenyl)(4-fluorophenyl)methanone |
5220-36-0 | 1g |
$ 475.00 | 2022-06-08 | ||
TRC | A192116-500mg |
(2-amino-5-fluorophenyl)(4-fluorophenyl)methanone |
5220-36-0 | 500mg |
$ 295.00 | 2022-06-08 | ||
Enamine | EN300-235517-10g |
4-fluoro-2-(4-fluorobenzoyl)aniline |
5220-36-0 | 10g |
$1778.0 | 2023-09-15 | ||
A2B Chem LLC | AV79512-25mg |
(2-Amino-5-fluorophenyl)(4-fluorophenyl)methanone |
5220-36-0 | 95%+ | 25mg |
$360.00 | 2024-04-19 | |
A2B Chem LLC | AV79512-50mg |
(2-Amino-5-fluorophenyl)(4-fluorophenyl)methanone |
5220-36-0 | 95%+ | 50mg |
$504.00 | 2024-04-19 | |
Enamine | EN300-235517-0.5g |
4-fluoro-2-(4-fluorobenzoyl)aniline |
5220-36-0 | 95% | 0.5g |
$397.0 | 2024-06-19 |
4-fluoro-2-(4-fluorobenzoyl)aniline 関連文献
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
4-fluoro-2-(4-fluorobenzoyl)anilineに関する追加情報
Professional Introduction to Compound with CAS No. 5220-36-0 and Product Name: 4-fluoro-2-(4-fluorobenzoyl)aniline
The compound with the CAS number 5220-36-0 and the product name 4-fluoro-2-(4-fluorobenzoyl)aniline represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in medicinal chemistry and drug development. The presence of fluorine atoms in its molecular structure not only enhances its reactivity but also contributes to its stability, making it a valuable candidate for further exploration.
In the realm of pharmaceutical innovation, 4-fluoro-2-(4-fluorobenzoyl)aniline has been extensively studied for its role as an intermediate in the synthesis of various bioactive molecules. The fluorine substituents play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the compounds derived from it. This has led to its incorporation into numerous research projects aimed at developing novel therapeutic agents targeting a wide range of diseases.
Recent studies have highlighted the compound's significance in the development of fluorinated anilines, which are known for their broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties, making 4-fluoro-2-(4-fluorobenzoyl)aniline a promising candidate for further investigation. The compound's ability to interact with biological targets at a molecular level has opened up new avenues for drug discovery and development.
The synthesis of 4-fluoro-2-(4-fluorobenzoyl)aniline involves a series of carefully orchestrated chemical reactions that highlight the compound's versatility. The process typically begins with the fluorination of aniline derivatives, followed by benzoylation to introduce the second fluorine atom. This multi-step synthesis ensures the preservation of the compound's structural integrity while enhancing its functional properties.
One of the most compelling aspects of 4-fluoro-2-(4-fluorobenzoyl)aniline is its potential in designing fluorescent probes for biochemical applications. Fluorinated compounds are widely used in fluorescence-based assays due to their high sensitivity and specificity. The introduction of fluorine atoms into the aniline core enhances the compound's fluorescence properties, making it an excellent tool for studying biological processes at the molecular level.
Moreover, the compound's stability under various environmental conditions has made it a preferred choice for industrial applications. Its resistance to degradation ensures consistent performance in pharmaceutical formulations, which is crucial for maintaining efficacy throughout storage and transportation.
The role of 4-fluoro-2-(4-fluorobenzoyl)aniline in medicinal chemistry has also been underscored by its use as a building block in the synthesis of more complex molecules. Researchers have leveraged its structural framework to develop novel drugs with enhanced pharmacological profiles. This underscores the importance of fluorinated anilines in modern drug discovery.
In conclusion, 4-fluoro-2-(4-fluorobenzoyl)aniline (CAS No. 5220-36-0) represents a cornerstone in chemical and pharmaceutical research. Its unique structural features, combined with its broad range of applications, make it a highly valuable compound in both academic and industrial settings. As research continues to uncover new possibilities, this compound is poised to play an even greater role in advancing therapeutic interventions across various medical fields.
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